molecular formula C4H5O8P B153775 (E)-2-phosphonooxybut-2-enedioic acid CAS No. 138668-74-3

(E)-2-phosphonooxybut-2-enedioic acid

Cat. No.: B153775
CAS No.: 138668-74-3
M. Wt: 212.05 g/mol
InChI Key: KMNAUSZAPXSXLU-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Phosphonooxybut-2-enedioic acid is an organophosphorus compound characterized by a conjugated dienoic acid backbone substituted with a phosphonooxy group at the C2 position. The (E)-stereochemistry indicates a trans-configuration across the double bond, which may influence its reactivity and intermolecular interactions.

Properties

CAS No.

138668-74-3

Molecular Formula

C4H5O8P

Molecular Weight

212.05 g/mol

IUPAC Name

(E)-2-phosphonooxybut-2-enedioic acid

InChI

InChI=1S/C4H5O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h1H,(H,5,6)(H,7,8)(H2,9,10,11)/b2-1+

InChI Key

KMNAUSZAPXSXLU-OWOJBTEDSA-N

SMILES

C(=C(C(=O)O)OP(=O)(O)O)C(=O)O

Isomeric SMILES

C(=C(\C(=O)O)/OP(=O)(O)O)\C(=O)O

Canonical SMILES

C(=C(C(=O)O)OP(=O)(O)O)C(=O)O

Synonyms

((1-carboxyethenyl)oxy)hydroxyphosphinecarboxylic acid oxide
carboxyphosphoenolpyruvic acid
CPEPA
trisodium carboxyphosphoenolpyruvate

Origin of Product

United States

Comparison with Similar Compounds

Example: 1-Ethylhexyl Diisopropylphosphoramidocyanidoate ()

  • Molecular Formula : C₁₅H₃₁N₂O₂P vs. C₄H₅O₇P (estimated for the target compound).
  • Functional Groups: The reference compound features a phosphoramidocyanidic acid core with bulky diisopropyl and 1-ethylhexyl ester groups, contrasting with the phosphonooxy and dual carboxylic acid groups in this compound.
  • Reactivity: The absence of unsaturated bonds in the reference compound limits conjugation effects, whereas the dienoic acid backbone in the target compound may enhance acidity and participation in cycloaddition reactions.

Example: 2-Ethylbutyl Ethylphosphonofluoridoate ()

  • Molecular Formula : C₈H₁₈FO₂P vs. C₄H₅O₇P.
  • Applications : Fluorinated phosphonates are often used as enzyme inhibitors or agrochemicals, whereas the target compound’s carboxylic acid groups may favor coordination chemistry or buffer applications.

Comparison with Unsaturated Carboxylic Acids

Example: (E)-2-Phenylbut-2-enoic Acid ()

  • Molecular Formula : C₁₀H₁₀O₂ vs. C₄H₅O₇P.
  • Structural Differences: Replacement of the phosphonooxy group with a phenyl ring eliminates phosphorus-related reactivity but introduces aromatic π-π interactions.
  • Acidity: The phosphonooxy group in the target compound likely increases acidity (pKa ~1–2 for phosphonic acids) compared to the phenyl-substituted carboxylic acid (pKa ~4–5).

Data Table: Structural and Functional Comparisons

Compound Molecular Formula Key Functional Groups Notable Properties
This compound C₄H₅O₇P (estimated) Phosphonooxy, dienoic acid High acidity, conjugation-enhanced reactivity
1-Ethylhexyl diisopropylphosphoramidocyanidoate C₁₅H₃₁N₂O₂P Phosphoramidocyanidic acid, alkyl esters Steric hindrance, potential neurotoxicity
2-Ethylbutyl ethylphosphonofluoridoate C₈H₁₈FO₂P Fluorophosphonate, alkyl ester Hydrolytic stability, electronegativity
(E)-2-Phenylbut-2-enoic acid C₁₀H₁₀O₂ Phenyl, α,β-unsaturated carboxylic acid Aromatic interactions, moderate acidity

Research Findings and Implications

  • Acidity and Solubility: The dual acidic groups (phosphonooxy and carboxylic acids) in the target compound suggest superior water solubility compared to alkyl phosphonates (e.g., –3), which are often lipophilic due to ester groups .
  • Synthetic Challenges: Unlike the phenyl-substituted analog (), the phosphonooxy group may complicate synthesis due to phosphorylation steps and sensitivity to hydrolysis.

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